molecular formula C11H10F3N3O4 B13057983 2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime

2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime

Cat. No.: B13057983
M. Wt: 305.21 g/mol
InChI Key: MSHVAQIEFUXLQL-KGDMEZIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a methoxyimino group, a nitroprop-1-en-1-yl group, and a trifluoromethoxy aniline moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyimino Group: This step involves the reaction of a suitable aldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Prop-1-en-1-yl Group: This step involves the condensation of the nitro compound with an appropriate alkene under basic conditions.

    Attachment of the Trifluoromethoxy Aniline Moiety: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)aniline using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxyimino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and methoxyimino groups play crucial roles in its binding affinity and specificity. Additionally, the trifluoromethoxy group enhances its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-methoxyaniline
  • **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-chloroaniline
  • **N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-fluoroaniline

Uniqueness

N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, stability, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H10F3N3O4

Molecular Weight

305.21 g/mol

IUPAC Name

(Z)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine

InChI

InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7-,15-6?

InChI Key

MSHVAQIEFUXLQL-KGDMEZIXSA-N

Isomeric SMILES

CON/C=C(/C=NC1=CC=C(C=C1)OC(F)(F)F)\[N+](=O)[O-]

Canonical SMILES

CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.